
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both piperidine and isoindole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindole core under basic conditions.
Methylation: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoindole or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound shares the piperidine moiety but differs in the core structure.
1H-Isoindole, 2,3-dihydro-: This compound has a similar isoindole core but lacks the piperidine ring.
Uniqueness
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole is unique due to the combination of the piperidine and isoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H20N2O/c1-16-6-4-13(5-7-16)17-14-3-2-11-9-15-10-12(11)8-14/h2-3,8,13,15H,4-7,9-10H2,1H3 |
InChIキー |
RRHKHQSEOPKHHR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=CC3=C(CNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
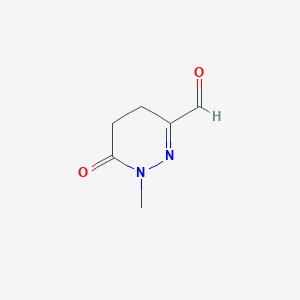

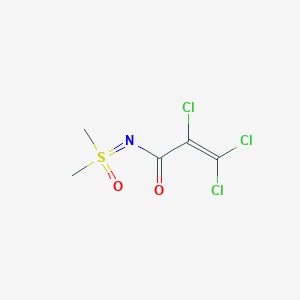
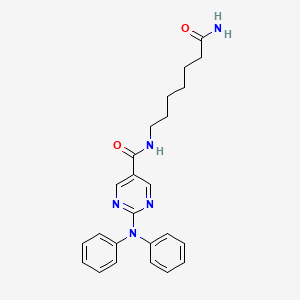

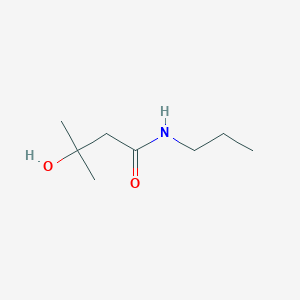

![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

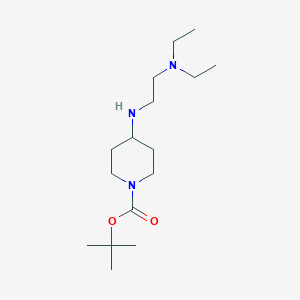
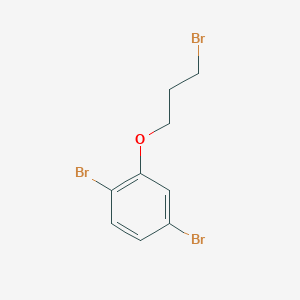
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
